4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine 4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14515270
InChI: InChI=1S/C14H20N2/c1-2-16-12-8-4-3-6-10(12)14(15)11-7-5-9-13(11)16/h15H,2-9H2,1H3
SMILES:
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine

CAS No.:

Cat. No.: VC14515270

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine -

Specification

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name 4-ethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-imine
Standard InChI InChI=1S/C14H20N2/c1-2-16-12-8-4-3-6-10(12)14(15)11-7-5-9-13(11)16/h15H,2-9H2,1H3
Standard InChI Key RDKPMNKWSNJWRL-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(CCCC2)C(=N)C3=C1CCC3

Introduction

4-Ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine is a complex organic compound belonging to the class of quinoline derivatives. It features a unique bicyclic structure, combining a cyclopentane moiety with a quinoline ring. The presence of an ethyl group at the 4-position and an imine functional group at the 9-position contributes to its distinct chemical properties. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Synthesis Methods

The synthesis of 4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine typically involves cyclocondensation reactions. These reactions often include the combination of aldehydes with amino compounds and cycloketones in the presence of a catalyst. The choice of synthesis method depends on the availability of starting materials and the desired yield.

Synthesis Methods Table

MethodDescription
CyclocondensationReaction of aldehydes with amino compounds and cycloketones
CatalystsOften required to facilitate the reaction

Biological Activities and Applications

Research indicates that compounds similar to 4-ethyl-1,2,3,4,5,6,7,8-octahydro-9H-cyclopenta[b]quinolin-9-imine may exhibit various biological activities, including antimicrobial and anticancer effects. This compound is also explored as a potential D2 or D3 receptor antagonist, which could be relevant in treating neurological disorders.

Biological Activities Table

ActivityDescription
AntimicrobialPotential against certain microorganisms
AnticancerPotential as an anticancer agent
NeurologicalPotential as a D2 or D3 receptor antagonist

Related Compounds Table

CompoundStructure FeaturesUnique Properties
1-MethylquinolineQuinoline base with a methyl groupAntibacterial
2-EthylquinolineEthyl group at the 2-positionAnti-inflammatory
4-AminoquinolineAmino group at the 4-positionMalaria treatment

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